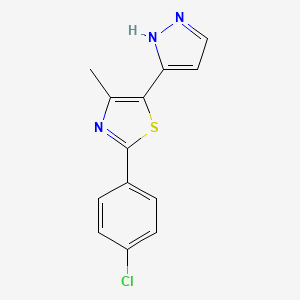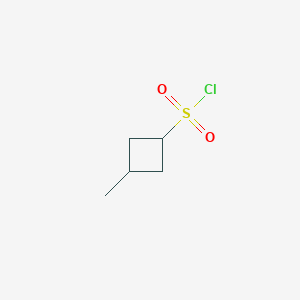![molecular formula C9H12ClN5O B2896706 6-(Azetidin-3-yl)-1-methyl-5H-pyrazolo[3,4-d]pyrimidin-4-one;hydrochloride CAS No. 2408964-74-7](/img/structure/B2896706.png)
6-(Azetidin-3-yl)-1-methyl-5H-pyrazolo[3,4-d]pyrimidin-4-one;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Azetidin-3-yl)-1-methyl-5H-pyrazolo[3,4-d]pyrimidin-4-one;hydrochloride is a chemical compound with significant potential in various scientific fields. It is a derivative of pyrazolo[3,4-d]pyrimidine, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of an azetidine ring, a pyrazolo[3,4-d]pyrimidine core, and a hydrochloride salt, which enhances its solubility and stability.
Mecanismo De Acción
Target of Action
The primary targets of EN300-7539430 are Janus Kinase 1 and 2 (JAK1 and JAK2) . These kinases play a crucial role in the signaling pathways of various cytokines and growth factors that are essential for hematopoiesis and immune cell function .
Mode of Action
EN300-7539430 acts as a selective inhibitor of JAK1 and JAK2 . By binding to these kinases, it prevents their activation and subsequent phosphorylation of signal transducers and activators of transcription (STATs), which are involved in gene expression and cellular functions .
Biochemical Pathways
The inhibition of JAK1 and JAK2 disrupts the JAK-STAT signaling pathway . This pathway is involved in various biological processes, including cell proliferation, differentiation, cell migration, and apoptosis . Therefore, the inhibition of this pathway can lead to a decrease in inflammation and immune response .
Result of Action
The molecular and cellular effects of EN300-7539430’s action primarily involve the reduction of inflammation and immune response due to the inhibition of the JAK-STAT signaling pathway . This can lead to therapeutic effects in conditions characterized by excessive inflammation or overactive immune response .
Action Environment
The action, efficacy, and stability of EN300-7539430 can be influenced by various environmental factors. For instance, the presence of other drugs, the physiological state of the body, and individual genetic variations can affect the drug’s action. Furthermore, continuous intake of N-nitrosamines, which can form as impurities in the process of chemical drug production, has been linked to an elevated risk of several cancers .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Azetidin-3-yl)-1-methyl-5H-pyrazolo[3,4-d]pyrimidin-4-one;hydrochloride involves multiple steps, starting from readily available precursors. One common method involves the reaction of azetidine with a pyrazolo[3,4-d]pyrimidine derivative under specific conditions to form the desired compound. The reaction typically requires a solvent such as acetonitrile and a base like sodium hydride to facilitate the formation of the product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. Techniques such as ultrasonic-assisted synthesis can be employed to enhance reaction rates and efficiency . Additionally, green synthesis methods are being explored to minimize environmental impact and improve sustainability .
Análisis De Reacciones Químicas
Types of Reactions
6-(Azetidin-3-yl)-1-methyl-5H-pyrazolo[3,4-d]pyrimidin-4-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halides or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrazolo[3,4-d]pyrimidine derivatives .
Aplicaciones Científicas De Investigación
6-(Azetidin-3-yl)-1-methyl-5H-pyrazolo[3,4-d]pyrimidin-4-one;hydrochloride has a wide range of scientific research applications:
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Azetidine derivatives: Compounds containing the azetidine ring also show diverse biological activities and are used in various research applications.
Uniqueness
6-(Azetidin-3-yl)-1-methyl-5H-pyrazolo[3,4-d]pyrimidin-4-one;hydrochloride is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. Its ability to inhibit protein tyrosine kinases and its enhanced solubility due to the hydrochloride salt make it particularly valuable in scientific research and potential therapeutic applications .
Propiedades
IUPAC Name |
6-(azetidin-3-yl)-1-methyl-5H-pyrazolo[3,4-d]pyrimidin-4-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O.ClH/c1-14-8-6(4-11-14)9(15)13-7(12-8)5-2-10-3-5;/h4-5,10H,2-3H2,1H3,(H,12,13,15);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGPYLUVJQCVYBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=O)NC(=N2)C3CNC3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-Chloro-6-[4-(2,6-dimethylphenyl)piperazino]-2-pyrimidinamine](/img/structure/B2896624.png)
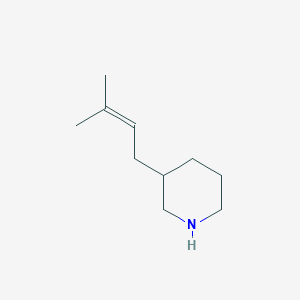
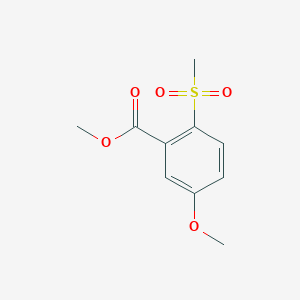

![2-methyl-5-oxo-N-[4-(propan-2-yl)phenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2896633.png)
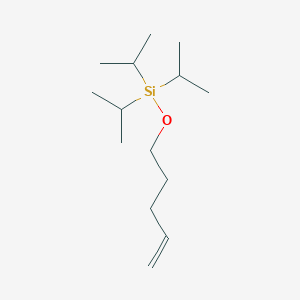
![2-(5-Ethyl-1,3,4-oxadiazol-2-yl)-4-[(E)-2-phenylethenyl]sulfonylmorpholine](/img/structure/B2896637.png)

![2'-(1,3-Benzodioxol-5-yl)-7'-methoxy-1-propyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B2896640.png)
![[(1-cyanocyclohexyl)carbamoyl]methyl 5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylate](/img/structure/B2896642.png)
![3-(3-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}-4-methylphenyl)pyridine](/img/structure/B2896643.png)
